molecular formula C16H17NO2 B5139452 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol

1-(9H-carbazol-9-yl)-3-methoxy-2-propanol

Cat. No. B5139452
M. Wt: 255.31 g/mol
InChI Key: GCJTYDMHVPSJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-methoxy-2-propanol, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of CMPI has been extensively studied, and it has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has also been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its ease of synthesis, which makes it readily available for laboratory experiments. Its ability to inhibit the growth of cancer cells and improve cognitive function makes it a promising candidate for further research. However, one of the limitations of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its low solubility in water, which can limit its application in certain experiments.

Future Directions

Several future directions can be explored in the research of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods to increase the yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and improve its solubility in water can also be explored.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. Its ease of synthesis, antioxidant, anti-inflammatory, and anti-tumor activities make it a promising candidate for further research. However, its low solubility in water may limit its application in certain experiments. Further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and explore its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be achieved through several methods, including the reaction of carbazole with 3-methoxy-2-propanol in the presence of a catalyst. Another method involves the reaction of carbazole with 3-methoxypropanol in the presence of an acid catalyst. The yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been extensively studied for its potential application in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

1-carbazol-9-yl-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJTYDMHVPSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol

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